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Compound of Interest

Compound Name: Methyl p-coumarate

Cat. No.: B8817706

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant
attention in the scientific community for its diverse pharmacological activities. This technical
guide provides a comprehensive review of the existing literature on methyl p-coumarate,
summarizing its synthesis, biological effects, and underlying mechanisms of action. This
document is intended to serve as a valuable resource for researchers, scientists, and
professionals involved in drug discovery and development.

Physicochemical Properties

Methyl p-coumarate, also known as methyl (E)-3-(4-hydroxyphenyl)acrylate, is the methyl
ester of p-coumaric acid.[1] Its chemical structure and basic properties are summarized below.
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Property Value

Chemical Formula C10H1003

Molecular Weight 178.18 g/mol [2]

Appearance Crystalline Solid

CAS Number 3943-97-3

IUPAC Name methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate[2]

Synthesis of Methyl p-Coumarate

Methyl p-coumarate is commonly synthesized through the Fischer esterification of its parent
compound, p-coumaric acid. This method involves reacting p-coumaric acid with an excess of
methanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SOa) or p-
toluenesulfonic acid (p-TsOH), under reflux conditions. The use of excess methanol helps to
drive the equilibrium towards the formation of the ester.

Detailed Experimental Protocol: Fischer Esterification

A general protocol for the synthesis of methyl p-coumarate via Fischer esterification is as
follows:

o Reaction Setup: In a round-bottom flask, dissolve p-coumaric acid in a large excess of
methanol (e.g., 0.33 M solution).

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-
3% of the molar equivalent of the carboxylic acid) to the solution.[3]

o Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with
constant stirring.[3] The reaction temperature is dictated by the boiling point of methanol.

e Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography
(TLC).

o Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The
excess methanol is typically removed under reduced pressure. The residue is then dissolved
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in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of
sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

o Purification: The organic layer is dried over an anhydrous salt such as sodium sulfate,
filtered, and the solvent is evaporated to yield the crude methyl p-coumarate. Further
purification can be achieved by recrystallization or column chromatography.

A visual representation of the synthesis workflow is provided below.

Synthesis Workflow

p-Coumaric Acid Methanol (excess) Acid Catalyst (H2S04)

Work-up & Purification

Methyl p-Coumarate

Click to download full resolution via product page

A simplified workflow for the synthesis of methyl p-coumarate.

Biological Activities and Mechanisms of Action

Methyl p-coumarate exhibits a wide range of biological activities, including anti-inflammatory,
anticancer, antifungal, and melanin-inhibiting properties.

Anti-inflammatory Activity
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Methyl p-coumarate has demonstrated significant anti-inflammatory effects in various in vitro
and in vivo models. It has been shown to suppress the secretion of pro-inflammatory cytokines
and chemokines. In phorbol 12-myristate 13-acetate (PMA)-stimulated A549 human lung
adenocarcinoma cells, methyl p-coumarate (at concentrations of 5, 10, 25, 50, and 100 uM)
inhibited the secretion of interleukin-6 (IL-6), interleukin-8 (IL-8), monocyte chemoattractant
protein-1 (MCP-1), and intercellular adhesion molecule-1 (ICAM-1). Similarly, in
lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, it had an inhibitory effect on
tumor necrosis factor-alpha (TNF-a), IL-1[3, IL-6, and MCP-1.

The anti-inflammatory action of methyl p-coumarate is mediated, at least in part, through the
inhibition of the nuclear factor-kappa B (NF-kB) and activator protein-1 (AP-1) signaling
pathways. In PMA-stimulated A549 cells, methyl p-coumarate was found to inhibit the
phosphorylation of IkBa and the p65 subunit of NF-kB, as well as the phosphorylation of c-Jun
and c-Fos, which are components of the AP-1 transcription factor.
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Anti-inflammatory Signaling Pathway
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Methyl p-coumarate inhibits inflammatory mediator production.

Anticancer Activity

Emerging evidence suggests that methyl p-coumarate and its derivatives possess anticancer
properties. While specific IC50 values for methyl p-coumarate against a wide range of cancer
cell lines are not extensively reported in the reviewed literature, studies on related coumarin
compounds have shown significant cytotoxic effects. For instance, certain coumarin derivatives
have demonstrated potent activity against breast cancer (MCF-7), liver cancer (HepG2), and
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lung cancer (A549) cell lines. One study reported that ethyl p-coumarate and n-butyl p-
coumarate, derivatives of the parent p-coumaric acid, exhibited cytotoxic and antiproliferative
effects against murine B16-F10 and human SK-MEL-25 melanoma cells.

Antifungal Activity

Methyl p-coumarate has shown promising antifungal activity against various plant pathogenic
fungi. It has been reported to strongly inhibit the in vitro growth of Alternaria alternata, the
causative agent of black spot rot in jujube fruit. While specific MIC values for methyl p-
coumarate are not widely available, studies on its parent compound, p-coumaric acid, have
shown MIC values ranging from 32 to >64 ug/mL against various Candida species.

Melanin Synthesis Inhibition

Methyl p-coumarate has been identified as an inhibitor of melanin formation. It has been
shown to significantly suppress melanin production in B16 mouse melanoma cells. This effect
IS attributed to the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.

A common method to assess the tyrosinase inhibitory activity of a compound is the mushroom
tyrosinase assay.

o Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a phosphate buffer
(pH 6.8), mushroom tyrosinase enzyme, and the test compound (methyl p-coumarate) at
various concentrations.

e Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for
a short period (e.g., 10 minutes).

» Substrate Addition: Add a solution of L-DOPA, a substrate for tyrosinase, to initiate the
reaction.

e Measurement: Monitor the formation of dopachrome, the oxidized product of L-DOPA, by
measuring the absorbance at a specific wavelength (typically 475 nm) over time.

» Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of
reaction in the presence of the inhibitor to that of a control without the inhibitor.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b8817706?utm_src=pdf-body
https://www.benchchem.com/product/b8817706?utm_src=pdf-body
https://www.benchchem.com/product/b8817706?utm_src=pdf-body
https://www.benchchem.com/product/b8817706?utm_src=pdf-body
https://www.benchchem.com/product/b8817706?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8817706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Pharmacokinetics and Metabolism

The pharmacokinetic properties of methyl p-coumarate are not yet extensively studied.
However, research on its parent compound, p-coumaric acid, provides some insights. After oral
administration in rats, p-coumaric acid is rapidly absorbed, with a time to reach maximum
plasma concentration (Tmax) of approximately 10 minutes and a maximum concentration
(Cmax) of 165.7 umol/L in the portal vein. The metabolism of coumarin and its derivatives has
been studied, but specific data on the metabolic fate of methyl p-coumarate in vivo is limited.
Further research is needed to fully elucidate the absorption, distribution, metabolism, and
excretion (ADME) profile of methyl p-coumarate.

Future Perspectives

Methyl p-coumarate holds considerable promise as a lead compound for the development of
new therapeutic agents. Its multifaceted biological activities, coupled with its natural origin,
make it an attractive candidate for further investigation. Future research should focus on:

o Comprehensive Pharmacological Profiling: Determining the IC50 and MIC values for its
various biological activities against a broader range of targets.

e Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying its
therapeutic effects, including the identification of specific upstream and downstream targets
in key signaling pathways.

e Pharmacokinetic and Metabolism Studies: Conducting thorough in vivo studies to
understand its ADME properties and identify its major metabolites.

» Structural Optimization: Synthesizing and evaluating derivatives of methyl p-coumarate to
improve its potency, selectivity, and pharmacokinetic profile.

e Preclinical and Clinical Development: Advancing the most promising candidates through
preclinical and eventually clinical trials to assess their safety and efficacy in treating relevant
diseases.

In conclusion, this review highlights the significant therapeutic potential of methyl p-
coumarate. The compiled data and experimental protocols provide a solid foundation for future
research aimed at harnessing the full potential of this versatile natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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